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Executive Summary

6-Chloro-8-methyl-1H-purine (CAS: 92001-52-0) is a functionalized purine derivative
characterized by a reactive electrophilic center at C6 and a steric/electronic modulator at C8.[1]
It serves as a high-value intermediate in the synthesis of O6-substituted guanine derivatives
(AGT inactivators), adenosine receptor antagonists, and modified nucleosides for antiviral
therapy.[1] Its dual functionality—the labile chlorine atom and the stable methyl group—allows
for precise "warhead" attachment while maintaining specific steric interactions within enzyme
binding pockets.

Chemical Identity & Structural Analysis
Nomenclature and Tautomerism

While the user prompt specifies 1H-purine, this molecule exists in a dynamic tautomeric
equilibrium.[1] In solution (DMSO,

), the 9H-tautomer is generally the most stable ground state, followed by the 7H-tautomer.[1]
The 1H-tautomer is rare due to the disruption of aromaticity in the imidazole ring, though it
becomes relevant during specific enzymatic binding events or N-alkylation transients.[1]
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IUPAC Name: 6-chloro-8-methyl-9H-purine[1][2][3]

Common Name: 6-chloro-8-methylpurine[1][2][3][4][5][6][7][8][°]

Molecular Formula:

[2][10]

Molecular Weight: 168.58 g/mol [1]

Electronic & Steric Properties

e C6-Chlorine (The Electrophile): The chlorine atom at position 6 is activated for Nucleophilic
Aromatic Substitution (

).[1] The purine ring acts as an electron-deficient sink (similar to a nitro-benzene system),
making the C6-Cl bond highly susceptible to attack by amines, thiols, and alkoxides.[1]

o C8-Methyl (The Modulator): The methyl group at C8 provides two effects:[1]

o Electronic: A weak inductive donating effect (+I), which slightly deactivates the ring
compared to the 8-H analog, making the C6-Cl slightly less reactive but more selective.[1]

o Steric: It blocks metabolic oxidation at C8 (a common clearance pathway for purines) and
restricts rotational freedom in receptor binding pockets.

Physicochemical Profile
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Property Value Note

. . ) Typically off-white to pale
Physical State Solid / Crystalline Powder

yellow.[1]
] ] High lattice energy due to H-
Melting Point >260°C (dec) )
bonding network.[1]
Boiling Point ~415°C Calculated (760 mmHg).[2]
High density typical of
Density 1.535 g/cm3 J Y P
halogenated heterocycles.
Estimated.[1] Acidic due to
pKa (N9-H) ~8.5-9.0 ] )
electron-withdrawing CI.[1]
Moderately lipophilic;
LogP ~1.31 Y pop
membrane permeable.
N Poor solubility in water and
Solubility DMSO, DMF, hot Ethanol

non-polar solvents (Hexane).

Synthetic Methodologies
Strategy A: The "Traube-Like" Cyclization (Primary
Route)

This is the most robust method for scale-up.[1] It involves constructing the imidazole ring onto a
pre-formed pyrimidine.

o Starting Material:4,5-diamino-6-chloropyrimidine.
o Reagent: Triethyl orthoacetate (or acetic anhydride/polyphosphoric acid).

» Mechanism: The exocyclic amines condense with the orthoacetate to close the imidazole
ring.

o Advantage: Preserves the sensitive C6-Cl bond (unlike POCI3 chlorination conditions which
can be harsh).[1]
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Strategy B: Direct C8-Methylation (Modern)

Utilizing directed metalation on the pre-formed purine scaffold.[1]

Starting Material: 6-chloropurine.[1][3][6][7]

Reagents: TMPM(CI-LICI (Knochel-Hauser base) followed by lodomethane (Mel).[1]

Conditions: Low temperature (-78°C to -40°C) in THF.

Mechanism: The bulky base selectively deprotonates C8 (the most acidic proton on the ring
carbon). The resulting anion is trapped by Mel.

Visualization: Synthetic Pathways

Pathway Comparison
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Click to download full resolution via product page

Caption: Figure 1. Convergent synthetic pathways. Route A is preferred for bulk synthesis;
Route B allows late-stage functionalization.[1]

Reactivity & Functionalization
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The utility of 6-chloro-8-methylpurine lies in its orthogonal reactivity.[1]

Nucleophilic Aromatic Substitution () at C6

This is the primary "warhead" reaction.
e Nucleophiles: Primary/Secondary amines, Alkoxides (

), Thiols.

e Conditions:

o Amines: Ethanol/Butanol reflux or mild heat with base (
).
o Alkoxides: Benzyl alcohol + NaH (Critical for O6-benzylguanine synthesis).[1]

e Mechanism: Addition-Elimination.[1] The intermediate Meisenheimer complex is stabilized by
the N7/N9 nitrogens.

Regioselective N-Alkylation

Alkylation can occur at N9 or N7.[1]

e N9-Alkylation: Favored under basic conditions (NaH/DMF) due to thermodynamic stability
and steric clearance.[1]

o N7-Alkylation: Can occur if N9 is sterically blocked or under specific kinetic conditions, but 8-
methyl substitution increases steric hindrance at N7, pushing selectivity further toward N9.[1]

Visualization: Reactivity Map
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Caption: Figure 2. Divergent reactivity profile. The C6-Cl bond is the primary site of
modification, while N9 allows for scaffold attachment.[1]

Experimental Protocol: Synthesis of O6-Benzyl-8-
methylguanine Analog

A representative protocol demonstrating the

utility of the scaffold.

Obijective: Displacement of C6-Cl with a benzyloxy group (key step in AGT inhibitor synthesis).
[1]

e Setup: Flame-dry a 100 mL round-bottom flask under Argon.

o Reagent Prep: Add Benzyl alcohol (10 mL, excess) and Sodium Hydride (60% dispersion,
2.2 eq). Stir at RT for 30 min until evolution of

ceases (formation of Sodium Benzyloxide).

o Addition: Add 6-chloro-8-methylpurine (1.0 eq) in one portion.
o Reaction: Heat to 80°C for 4—6 hours. Monitor by TLC (System: 5% MeOH in DCM).
e Workup:

o Cool to RT.
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o Neutralize carefully with Glacial Acetic Acid.
o Pour into diethyl ether (product often precipitates) or water (to extract salts).

o Filter the precipitate or extract with EtOAc.

Purification: Recrystallize from Ethanol/Water.

Yield: Typically 70-85%.

Safety & Handling

Hazards: 6-Chloro-8-methylpurine is an Irritant (Xi).[1] It causes skin, eye, and respiratory
irritation.

Bioactivity: As a purine analog, it may possess inherent biological activity (antimetabolite).
Handle with gloves, goggles, and in a fume hood.

Storage: Store at 2—8°C (refrigerated) under inert gas. Moisture sensitive (slow hydrolysis of
C6-Cl to C6-OH over months if exposed to humid air).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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